N,N'-Hexane-1,6-diyldistearamide
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Overview
Description
N,N’-Hexane-1,6-diyldistearamide is a chemical compound with the molecular formula C42H84N2O2 and a molecular weight of 649.13 g/mol . It is also known by other names such as N,N’-hexane-1,6-diylbis(stearamide) and octadecanamide, N,N’-1,6-hexanediylbis- . This compound is characterized by its long hydrocarbon chains and amide functional groups, making it a significant molecule in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Hexane-1,6-diyldistearamide can be synthesized through a condensation reaction between hexamethylene diamine and stearic acid . The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diyldistearamide may involve continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diyldistearamide primarily undergoes reactions typical of amides, including hydrolysis, reduction, and substitution .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Hexamethylene diamine and stearic acid.
Reduction: Hexamethylene diamine and stearyl alcohol.
Substitution: Depends on the nucleophile used; could form various substituted amides.
Scientific Research Applications
N,N’-Hexane-1,6-diyldistearamide has diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science .
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diyldistearamide involves its ability to form hydrogen bonds and interact with other molecules through its amide groups . These interactions can influence the physical properties of materials and the stability of complexes formed with other compounds. In drug delivery systems, the compound can encapsulate drugs, protecting them from degradation and facilitating controlled release .
Comparison with Similar Compounds
N,N’-Hexane-1,6-diyldistearamide can be compared with other similar compounds such as N,N’-hexane-1,6-diylbis(2-ethylhexanamide) and N,N’-hexane-1,6-diylbis(4-hydroxybutyramide) .
N,N’-hexane-1,6-diylbis(2-ethylhexanamide): Similar in structure but with different alkyl chains, leading to variations in solubility and melting points.
N,N’-hexane-1,6-diylbis(4-hydroxybutyramide): Contains hydroxyl groups, which can enhance hydrogen bonding and influence the compound’s reactivity and applications.
N,N’-Hexane-1,6-diyldistearamide is unique due to its specific combination of long hydrocarbon chains and amide groups, which confer distinct physical and chemical properties .
Properties
CAS No. |
4112-25-8 |
---|---|
Molecular Formula |
C42H84N2O2 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
N-[6-(octadecanoylamino)hexyl]octadecanamide |
InChI |
InChI=1S/C42H84N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(45)43-39-35-31-32-36-40-44-42(46)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
SLZWSYPJQQIDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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